1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
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Overview
Description
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is a chemical compound with a complex structure that includes a piperidinone ring substituted with a propanoyl group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable piperidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are known for their diverse biological activities.
Piperidine derivatives: Similar to pyrrolidine derivatives, these compounds have a six-membered nitrogen-containing ring and are used in various medicinal and industrial applications.
Uniqueness
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound belongs to a class of piperidinone derivatives characterized by a propanoyl group and an isopropyl-substituted phenyl moiety. The general structure can be represented as follows:
The synthesis typically involves the reaction of piperidin-2-one with propanoyl chloride and 4-isopropylphenol under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound exhibits cytotoxic effects through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of this compound against MCF-7 Cell Line
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
10 | 85 | |
25 | 65 | |
50 | 40 | |
100 | 20 | 45 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating significant activity at relatively low concentrations.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It acts by inhibiting the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro studies demonstrated a reduction in IL-1β release from LPS/ATP-stimulated macrophages.
Table 2: Inhibition of IL-1β Release by this compound
Concentration (µM) | IL-1β Release Inhibition (%) |
---|---|
10 | 19.4 ± 0.4 |
25 | 30.5 ± 5.0 |
50 | 45.0 ± 3.5 |
These findings suggest that the compound effectively modulates inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.
The proposed mechanism involves binding to specific targets within the NLRP3 inflammasome complex, leading to the inhibition of caspase-1 activation and subsequent reduction in pyroptotic cell death. Computational docking studies have indicated strong binding affinities, supporting the observed biological activities.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating its efficacy in reducing inflammation.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-propanoyl-1-(4-propan-2-ylphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-4-16(19)15-6-5-11-18(17(15)20)14-9-7-13(8-10-14)12(2)3/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
UUURSRUNNGACEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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